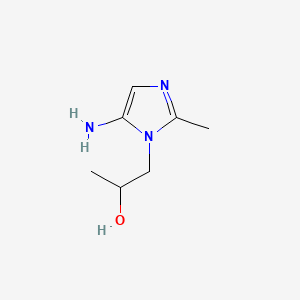

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol

Description

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Properties

IUPAC Name |

1-(5-amino-2-methylimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)9-3-7(10)8/h3,5,11H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFIBQVZLQFZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are used in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:

1-(5-Amino-1-methylimidazol-1-yl)propan-2-ol: This compound has a similar structure but with a methyl group at the 1-position instead of the 2-position.

1-(5-Amino-2-ethylimidazol-1-yl)propan-2-ol: This derivative has an ethyl group at the 2-position instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol, a compound with a unique imidazole structure, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , and it is characterized by an imidazole ring with an amino group and a hydroxyl group. Its structural features contribute to its reactivity and interaction with biological systems.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

- Antiviral Properties : Research suggests that this compound may possess antiviral effects, potentially through mechanisms that disrupt viral replication processes.

- Anticancer Potential : There is ongoing research into the compound's role as a therapeutic agent in cancer treatment. Its ability to modulate specific cellular pathways may contribute to its anticancer effects .

The mechanisms through which this compound exerts its biological effects are complex and involve several biochemical pathways:

- Enzyme Inhibition : The compound can interact with various enzymes, inhibiting their activity and thereby affecting metabolic pathways critical for microbial growth and survival.

- Cellular Interaction : It may bind to specific receptors or proteins within cells, leading to alterations in signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at varying concentrations, indicating effective inhibition at low doses .

- Anticancer Activity : A study investigated the compound's effect on cancer cell lines, revealing that it induced apoptosis in specific cancer types, suggesting its potential as an anticancer agent .

- Synergistic Effects : Research has also indicated that when combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.